molecular formula C11H14O2 B8012749 (5-Ethyl-2-methyl-phenyl)-acetic acid

(5-Ethyl-2-methyl-phenyl)-acetic acid

Cat. No.: B8012749
M. Wt: 178.23 g/mol
InChI Key: ABKHSDYMMYWDRY-UHFFFAOYSA-N
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Description

(5-Ethyl-2-methyl-phenyl)-acetic acid is a substituted phenylacetic acid derivative characterized by a benzene ring with ethyl (–CH₂CH₃) and methyl (–CH₃) groups at the 5- and 2-positions, respectively, attached to an acetic acid (–CH₂COOH) moiety.

The synthesis of such compounds typically involves aromatic alkylation, esterification, or condensation reactions. For example, details steps like methylation using diazomethane and Knoevenagel condensation, which could be adapted for synthesizing this compound via Friedel-Crafts alkylation or ester hydrolysis .

Properties

IUPAC Name

2-(5-ethyl-2-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-9-5-4-8(2)10(6-9)7-11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKHSDYMMYWDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-2-methyl-phenyl)-acetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 5-ethyl-2-methylbenzene (ethyl-m-xylene) with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

[ \text{C}8\text{H}{10} + \text{ClCH}2\text{COOH} \xrightarrow{\text{AlCl}3} \text{C}{11}\text{H}{14}\text{O}_2 + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: (5-Ethyl-2-methyl-phenyl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring. For example, nitration with nitric acid and sulfuric acid can yield nitro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of nitro derivatives or other substituted phenylacetic acids

Scientific Research Applications

(5-Ethyl-2-methyl-phenyl)-acetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Ethyl-2-methyl-phenyl)-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

(5-Ethyl-2-methyl-phenyl)-acetic acid belongs to a broader class of substituted phenylacetic acids. Below is a comparison with structurally related compounds:

Compound Name Molecular Formula Key Substituents Key Properties/Applications Reference
This compound C₁₁H₁₄O₂ 5-ethyl, 2-methyl Likely intermediate in drug synthesis; moderate acidity due to electron-donating substituents Inferred
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ Phenyl, acetyl, ethyl ester Liquid; used in analytical standards and organic synthesis
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ Phenyl, acetyl, methyl ester Crystalline solid (≥98% purity); pharmaceutical intermediate
2-{4-[(5-Ethylthiophen-2-yl)methoxy]phenyl}acetic acid C₁₅H₁₆O₃S Ethylthiophen, methoxy Sulfur-containing derivative; potential agrochemical applications
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate C₁₀H₁₂NO₅S Methoxy, sulfamoyl High-purity pharmaceutical building block

Physicochemical Properties

  • Acidity : The ethyl and methyl groups in this compound are electron-donating, reducing the acidity of the acetic acid group compared to unsubstituted acetic acid (pKa ~4.76) . Trifluoroacetic acid (pKa ~0.23), with electron-withdrawing fluorine atoms, is far more acidic .
  • Solubility : Hydrophobic substituents (ethyl, methyl) decrease water solubility but enhance solubility in organic solvents like dichloromethane or ethyl acetate, similar to Ethyl 2-phenylacetoacetate .
  • Synthesis: Unlike the Knoevenagel condensation used for nitropropyl derivatives in , the target compound may require regioselective alkylation to position the ethyl and methyl groups .

Reactivity

  • Electron-donating substituents stabilize the aromatic ring, making electrophilic substitution (e.g., nitration) less favorable compared to unsubstituted phenylacetic acids.
  • The acetic acid group allows for esterification or amidation, similar to reactions described in and .

Data Tables

Table 1: Key Physical Properties of Selected Compounds

Compound Name Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility in Water
This compound 178.23 ~100–120 (est.) ~300 (est.) Low
Ethyl 2-phenylacetoacetate 206.24 ~250–260 Insoluble
Methyl 2-phenylacetoacetate 192.21 45–50 Slightly soluble

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